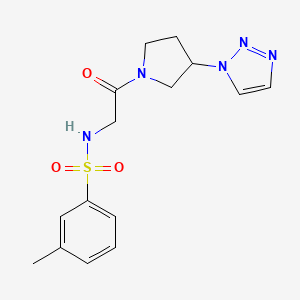

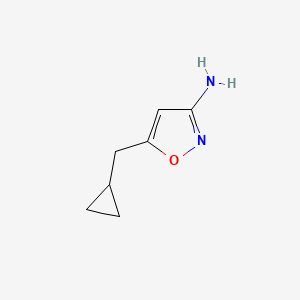

![molecular formula C16H17ClN2O4S2 B2688280 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941893-43-2](/img/structure/B2688280.png)

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. The compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Design and Synthesis for 5-HT₆ Receptor Antagonism The design and synthesis efforts around aryl sulfonamide series have led to the development of potent and selective 5-HT₆ receptor antagonists with significant pharmacokinetic properties and activity in animal models of cognition. These compounds are structurally modified to improve brain penetration and reduce P-glycoprotein liability, resulting in novel, orally bioavailable compounds with activity in cognitive enhancement and brain microdialysis studies at lower doses (Nirogi et al., 2012).

Topical Ocular Hypotensive Activity A series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides has been prepared and evaluated for their topical ocular hypotensive activity, particularly in glaucoma models. The optimization of these compounds focused on maximizing inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris, leading to compounds with significant activity (Prugh et al., 1991).

Urease Inhibition and Antibacterial Activity The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has shown that these compounds have significant urease inhibition activity, with some derivatives demonstrating higher activity than the standard thiourea. Additionally, these compounds have exhibited hemolytic and antibacterial activities, indicating their potential as therapeutic agents (Noreen et al., 2017).

Antiviral and Antitumor Properties Further research into the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed their antiviral activity, specifically anti-tobacco mosaic virus activity, highlighting the potential of these sulfonamides in antiviral therapy (Chen et al., 2010). Additionally, the antitumor properties of sulofenur thiophene analogs against various cancer cell lines suggest a new class of cancer chemotherapeutic agents, further expanding the therapeutic potential of these compounds (Mohamadi et al., 1992).

properties

IUPAC Name |

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-23-13-10-11(18-25(21,22)16-8-7-14(17)24-16)5-6-12(13)19-9-3-2-4-15(19)20/h5-8,10,18H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNPEBCBRNGZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)